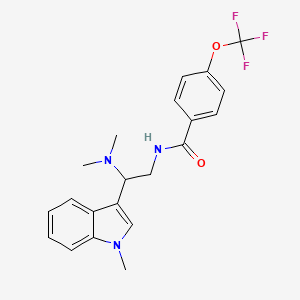

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

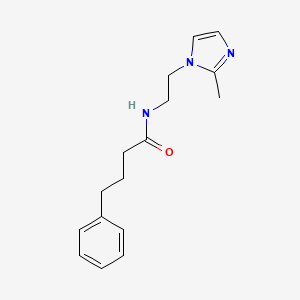

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Insecticide Research

- Novel Insecticidal Activity : Flubendiamide, a compound with a structure including a moiety similar to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, shows strong insecticidal activity against lepidopterous pests, including resistant strains. This compound is safe for non-target organisms and is considered a novel mode of action for pest control (Tohnishi et al., 2005).

Polymer Chemistry

- Polymers with Quaternized Amine Groups : A study on block copolymerization involving dimethylaminoethyl methacrylate (DMA), a compound structurally related to the specified chemical, demonstrated its application in creating novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).

Chemical Synthesis

- Protecting Groups for Benzoxaboroles : The use of 1-Dimethylamino-8-methylaminonaphthalene as a protecting group for benzoxaboroles, a compound related to the specified chemical, shows potential in creating stable, fluorescent, and charge-neutral complexes. These are stable under various conditions and can be cleaved in aqueous acid to return the free benzoxaborole (VanVeller, Aronoff, & Raines, 2013).

Catalysis

- Asymmetric Bis(formamidinate) Group 4 Complexes : Research into asymmetric formamidine ligands with substituents similar to the specified chemical demonstrates their role in catalyzing the polymerization of ethylene and propylene. This study contributes to understanding the influence of nitrogen substituents in catalyst activity and polymer properties (Kulkarni et al., 2014).

Cancer Research

- Antitumor Activity in Benzoxaboroles : A study on N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (related to the specified chemical) showed significant tumour tissue retention and correlation with in vivo antitumor activity, demonstrating its potential as a therapeutic agent in cancer treatment (Lukka et al., 2012).

Imaging and Diagnostics

Malignant Melanoma Detection : A PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, structurally related to the specified chemical, demonstrated excellent performance in detecting primary and metastatic melanomas in animal models, suggesting its potential as a novel imaging agent for melanoma diagnosis (Pyo et al., 2020).

Alzheimer's Disease Research : The use of [18F]FDDNP, a derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile, in PET imaging helped in determining the localization of neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, enhancing diagnostic capabilities (Shoghi-Jadid et al., 2002).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2/c1-26(2)19(17-13-27(3)18-7-5-4-6-16(17)18)12-25-20(28)14-8-10-15(11-9-14)29-21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSDJOCGJARHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2676405.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-fluorophenyl)piperazino]-1-ethanone](/img/structure/B2676408.png)

![N-[[2-[Ethyl(methyl)amino]pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2676410.png)

![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2676411.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2676413.png)

![ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate](/img/structure/B2676414.png)

![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2676418.png)

![3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2676420.png)